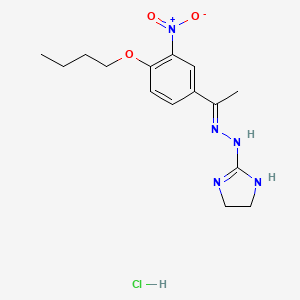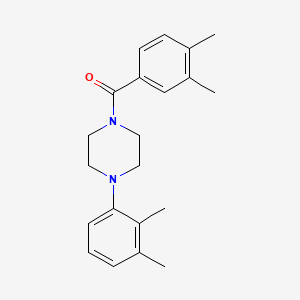![molecular formula C14H11F2NO2 B5699504 N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)
N-[3-(difluoromethoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(difluoromethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is known for its unique properties and has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
N-[3-(difluoromethoxy)phenyl]benzamide exerts its pharmacological effects by inhibiting the activity of histone deacetylases, which are enzymes that regulate gene expression by removing acetyl groups from histones. This inhibition results in the accumulation of acetylated histones, leading to the activation of genes involved in various physiological processes such as cell differentiation, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects
N-[3-(difluoromethoxy)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that play a crucial role in programmed cell death. Additionally, N-[3-(difluoromethoxy)phenyl]benzamide has been found to inhibit the growth and proliferation of cancer cells by arresting the cell cycle at various stages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[3-(difluoromethoxy)phenyl]benzamide in lab experiments include its potent inhibitory activity against histone deacetylases, its potential applications in drug discovery, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on N-[3-(difluoromethoxy)phenyl]benzamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer and neurodegenerative disorders. Another direction is the elucidation of the molecular mechanisms underlying the pharmacological effects of N-[3-(difluoromethoxy)phenyl]benzamide, which could lead to the discovery of new targets for drug development. Additionally, the optimization of the synthesis method of this compound could lead to the development of more efficient and cost-effective methods for its production.
Métodos De Síntesis
The synthesis method of N-[3-(difluoromethoxy)phenyl]benzamide involves the reaction of 3-(difluoromethoxy)aniline with benzoyl chloride in the presence of a base. This reaction results in the formation of N-[3-(difluoromethoxy)phenyl]benzamide, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[3-(difluoromethoxy)phenyl]benzamide has been extensively studied for its potential applications in various fields of research such as medicinal chemistry, drug discovery, and neuroscience. This compound has been found to exhibit potent inhibitory activity against various enzymes such as histone deacetylases, which are involved in the regulation of gene expression. This property of N-[3-(difluoromethoxy)phenyl]benzamide makes it a potential candidate for the development of new drugs for the treatment of various diseases such as cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-14(16)19-12-8-4-7-11(9-12)17-13(18)10-5-2-1-3-6-10/h1-9,14H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINFMUFSHSRQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7354361 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5699429.png)

![N-[2-(aminocarbonyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5699440.png)


![2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5699455.png)


![2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5699478.png)
![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)



![4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5699525.png)